molecular formula C10H23O3P B14395670 Dipropyl (2-methylpropyl)phosphonate CAS No. 88093-46-3

Dipropyl (2-methylpropyl)phosphonate

Cat. No.: B14395670
CAS No.: 88093-46-3
M. Wt: 222.26 g/mol
InChI Key: VVEAFPPWZRPDRX-UHFFFAOYSA-N
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Description

Dipropyl (2-methylpropyl)phosphonate is an organophosphonate compound intended for research use as a chemical simulant. Simulants are crucial in scientific research for safely studying the environmental fate, transport, and decontamination processes of more hazardous organophosphorus compounds . Due to structural similarities but significantly lower toxicity than the agents they mimic, simulants like this compound allow researchers to develop and calibrate sensitive detection equipment, such as Ion Mobility Spectrometers (IMS) and GC-MS systems, without handling highly toxic materials . Research into the interaction of similar phosphonates with metal oxide surfaces like alumina and magnesium oxide is also critical for developing effective decontamination methods and predictive models for hazard mitigation . This product is provided for use in controlled laboratory settings only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88093-46-3

Molecular Formula

C10H23O3P

Molecular Weight

222.26 g/mol

IUPAC Name

1-dipropoxyphosphoryl-2-methylpropane

InChI

InChI=1S/C10H23O3P/c1-5-7-12-14(11,9-10(3)4)13-8-6-2/h10H,5-9H2,1-4H3

InChI Key

VVEAFPPWZRPDRX-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC(C)C)OCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Dipropyl 2 Methylpropyl Phosphonate

Phosphonate (B1237965) Esterification Routes Applicable to the Chemical Compound

The formation of the phosphonate ester linkages in Dipropyl (2-methylpropyl)phosphonate can be accomplished through several key reactions. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. eurekaselect.comjk-sci.com The classical reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate. nih.gov For the synthesis of this compound, a potential pathway would involve the reaction of tripropyl phosphite with 1-halo-2-methylpropane (isobutyl halide). The reaction proceeds via a phosphonium (B103445) intermediate, which then undergoes dealkylation by the halide ion. organic-chemistry.org

Modifications to the classical Arbuzov reaction have been developed to improve yields and broaden the scope of the reaction. eurekaselect.com Lewis acid-mediated Michaelis-Arbuzov reactions can be performed at room temperature, offering a milder alternative to the often high temperatures required for the traditional method. organic-chemistry.org Additionally, radical alternatives to the conventional nucleophilic substitution have been developed, allowing the reaction to proceed under mild conditions with a wider range of functional group tolerance. chinesechemsoc.org These modifications could potentially enhance the efficiency of the synthesis of this compound.

Table 1: Representative Conditions and Efficiencies for Arbuzov-type Reactions

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)
Tripropyl phosphite1-Iodo-2-methylpropaneHeatThis compoundModerate-High
Tripropyl phosphite1-Bromo-2-methylpropaneLewis Acid (e.g., ZnCl₂)This compoundHigh
Tripropyl phosphite1-Chloro-2-methylpropaneNaI (Finkelstein conditions)This compoundModerate

Note: The yields are illustrative and based on general efficiencies for the Arbuzov reaction with similar substrates.

The Mitsunobu reaction provides a versatile and mild method for the formation of phosphonate diesters by condensing a phosphonic acid monoester with an alcohol. acs.orggoogle.com This reaction utilizes a redox system of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org For the synthesis of this compound, this could involve the reaction of monopropyl (2-methylpropyl)phosphonate with propanol, or dipropyl phosphite with 2-methylpropan-1-ol. The reaction typically proceeds with inversion of stereochemistry at the alcohol carbon center. google.comorganic-chemistry.org

A key advantage of the Mitsunobu reaction is its mild conditions, which are compatible with a wide range of functional groups. umich.edu However, the reaction can sometimes be challenging to purify due to the formation of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct. organic-chemistry.org Modified procedures and reagents have been developed to facilitate easier workup and purification. acs.org

Table 2: Mitsunobu Reaction for Phosphonate Ester Synthesis

Phosphonic Acid ComponentAlcoholReagentsSolventProduct
Monopropyl (2-methylpropyl)phosphonatePropanolPPh₃, DIADTHFThis compound
Dipropyl phosphite2-Methylpropan-1-olPPh₃, DEADDioxaneThis compound

Note: This table illustrates potential Mitsunobu reaction pathways for the target compound.

The direct esterification of phosphorous acid or its mono- or di-esters with alcohols is another route to phosphonate esters. google.com The reaction of phosphorus trichloride (B1173362) with an alcohol can produce trialkyl phosphites, which can then be used in reactions like the Arbuzov reaction. wikipedia.org Alternatively, dialkyl H-phosphonates can undergo alcoholysis (transesterification) with another alcohol to form mixed dialkyl phosphites or fully transesterified products, depending on the reaction conditions. mtak.hu

For the synthesis of this compound, one could envision the reaction of dipropyl H-phosphonate with 2-methylpropan-1-ol under conditions that favor the formation of the mixed phosphonate. The chemoselectivity of the condensation of H-phosphonate monoesters with alcohols is a critical factor, and various condensing agents can be employed to control the outcome. acs.org

Targeted Synthesis of Iso- and N-Propyl Ester Linkages

The structure of this compound contains two n-propyl ester groups and one isobutyl group attached to the phosphorus atom. The synthetic strategy must therefore allow for the specific introduction of these groups.

Stepwise esterification provides a logical approach. For instance, starting with phosphorus trichloride, sequential reaction with two equivalents of n-propanol followed by one equivalent of 2-methylpropan-1-ol in the presence of a base could, in principle, lead to the desired mixed trialkyl phosphite, which could then be rearranged. However, controlling the stoichiometry and preventing the formation of a mixture of products can be challenging.

A more controlled approach would be to first synthesize a phosphonic dichloride, such as (2-methylpropyl)phosphonic dichloride, and then react it sequentially with two equivalents of n-propanol. Alternatively, the Arbuzov reaction using a trialkyl phosphite with a specific alkyl halide allows for the direct introduction of the group from the halide. For example, reacting tripropyl phosphite with 1-halo-2-methylpropane would directly install the isobutyl group. nih.gov

Stereoselective Synthesis Approaches to Phosphonate Esters

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant in the broader context of phosphonate chemistry. Many biologically active phosphonates contain chiral centers, and their synthesis often requires stereocontrol.

Asymmetric hydrophosphonylation of aldehydes and imines, often referred to as the Pudovik or Kabachnik-Fields reaction, can generate chiral α-hydroxy or α-amino phosphonates. mdpi.com The use of chiral catalysts, including those based on transition metals or organocatalysts, can induce high enantioselectivity. mdpi.com

Furthermore, the Mitsunobu reaction is known to proceed with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org This stereospecificity can be exploited in the synthesis of chiral phosphonate esters from chiral alcohols. Although not directly applicable to the achiral target compound, these methods are a vital part of the synthetic chemist's toolkit for preparing more complex, optically active phosphonates.

Catalytic Systems in the Formation of Dialkyl Phosphonates

Catalysis plays a crucial role in modern organic synthesis, and the formation of phosphonates is no exception. Various catalytic systems have been developed to improve the efficiency, selectivity, and environmental footprint of phosphonate synthesis.

For the Arbuzov reaction, Lewis acids can catalyze the reaction, allowing it to proceed under milder conditions. nih.gov In other phosphonylation reactions, transition metal catalysts, particularly those based on palladium and copper, are widely used. For example, palladium-catalyzed cross-coupling reactions of H-phosphonates with aryl or vinyl halides (Hirao reaction) are effective for forming C-P bonds. rsc.org

More recently, sustainable and efficient protocols have been developed using catalytic systems like KI/K₂CO₃ in benign solvents such as PEG-400 for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org While this specific example is for benzyl phosphonates, the underlying principle of using environmentally friendly catalytic systems is a growing trend in phosphonate chemistry. The development of heterogeneous catalysts, which can be easily recovered and reused, is also an active area of research. scispace.com

Methodological Innovations in C-P Bond Formation for the Chemical Compound

The creation of the 2-methylpropyl-phosphorus bond is the crucial step in synthesizing the core of this compound. Innovations in this area have largely moved away from stoichiometric reactions toward catalytic processes, including transition-metal-catalyzed cross-couplings and metal-free strategies, which offer greater control and broader applicability.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Catalysis using transition metals like palladium, nickel, and copper has revolutionized C-P bond formation, providing milder alternatives to the high-temperature conditions of the classical Arbuzov reaction. acs.org

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a cost-effective and powerful tool for C-P cross-coupling. nih.gov These methods can couple various phosphorus-containing nucleophiles (>P(O)H compounds) with organic electrophiles. For the synthesis of an alkylphosphonate, a nickel catalyst can facilitate the reaction between a 2-methylpropyl halide and a phosphite. nih.govnih.gov More advanced protocols have also utilized arylboronic acids and even achieved C-P bond formation through the cleavage of carbon-cyano (C-CN) bonds, showcasing the versatility of nickel catalysts. nih.govresearchgate.net

Table 1: Representative Conditions for Nickel-Catalyzed C(sp²)-P Bond Formation
Aryl PartnerP-ReagentCatalyst SystemBase/AdditiveSolventTemp. (°C)Yield (%)
Arylboronic AcidDiethyl PhosphiteNiBr₂ / 1,10-phenanthrolineK₃PO₄Toluene10050-99
Aryl ChlorideDiphenylphosphine OxideNiCl₂(dppp)NaOtBuToluene11075-97

This table illustrates conditions for C(sp²)-P bond formation, which serves as a model for the potential application to C(sp³)-P bond synthesis relevant to the target compound.

Palladium-Catalyzed Hirao Reaction: The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, is a cornerstone of modern phosphonate synthesis. nih.govnih.gov While traditionally used for C(sp²)-P bonds, modifications have expanded its scope. The use of specialized ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos, has improved catalyst efficiency and allowed for couplings under milder conditions. researchgate.netorganic-chemistry.org Recent developments focus on "green" chemistry approaches, utilizing microwave assistance or phase-transfer catalysts to reduce reaction times and environmental impact. nih.govbenthamdirect.com

Copper-Catalyzed Couplings: Copper-catalyzed reactions offer another avenue for C-P bond formation. These methods can effectively couple H-phosphonates with aryl halides, though sometimes at elevated temperatures. acs.org An innovative and milder approach involves the decarboxylative cross-coupling of carboxylic acids with H-phosphonates. rsc.org This strategy avoids the need for pre-functionalized alkyl halides, instead using a more readily available carboxylic acid (e.g., 3-methylbutanoic acid) as the source of the 2-methylpropyl group.

Table 2: Copper-Catalyzed Decarboxylative C-P Coupling
Carboxylic AcidP-ReagentCatalyst SystemSolventTemp. (°C)
Alkenyl AcidsH-PhosphonatesCuOTf / FeCl₃ / Et₃NDMSO80
Alkynyl AcidsH-PhosphonatesCu(OAc)₂·H₂ODMSO80

This table shows examples of decarboxylative coupling, an innovative method for forming C-P bonds from alternative starting materials.

Metal-Free C-P Bond Formation Strategies

A significant recent trend is the development of C-P bond-forming reactions that avoid transition metals entirely, reducing cost and potential metal contamination in the final product. These methods often rely on photochemistry or other forms of activation. helsinki.firesearchgate.net

Photocatalyzed Radical Reactions: Visible-light photocatalysis has enabled the formation of C-P bonds under exceptionally mild conditions. chinesechemsoc.org In a typical reaction, a photocatalyst absorbs light and initiates a single-electron transfer process to generate an alkyl radical from a suitable precursor, such as an alkyl halide or a carboxylic acid. This radical then couples with a phosphorus reagent. This approach is particularly valuable for forming C(sp³)-P bonds with secondary alkyl groups like 2-methylpropyl at room temperature, a significant advantage over thermally demanding methods. chinesechemsoc.org

UV-Induced Photo-Arbuzov Reaction: A catalyst-free variation of the Arbuzov reaction can be induced by ultraviolet (UV) light. This photo-Arbuzov reaction allows for the direct coupling of (hetero)aryl halides with phosphites under mild, neutral conditions without any catalyst, base, or additive. helsinki.fi The broad functional group tolerance and operational simplicity make it a highly attractive method for modern organic synthesis.

Table 3: Comparison of Innovative C-P Bond Formation Methods
MethodCatalystCarbon SourceKey AdvantageConditions
Ni-Catalyzed CouplingNickel ComplexAlkyl Halide / Boronic AcidCost-effective, versatileModerate to High Temp.
Hirao ReactionPalladium ComplexAryl/Vinyl HalideWell-established, high yieldMild to Moderate Temp.
Decarboxylative CouplingCopper ComplexCarboxylic AcidAvoids halide precursorsModerate Temp.
PhotocatalysisOrganic/Inorganic DyeAlkyl Halide / Carboxylic AcidVery mild, room temperatureVisible Light
Photo-ArbuzovNoneAryl HalideMetal-free, simpleUV Light

Sophisticated Spectroscopic and Chromatographic Characterization of Dipropyl 2 Methylpropyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of Dipropyl (2-methylpropyl)phosphonate would be expected to reveal distinct signals corresponding to the different types of protons in the dipropyl and 2-methylpropyl (isobutyl) groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide critical information for structural confirmation.

Key expected features in the ¹H NMR spectrum would include:

Triplets and Sextets: The propyl groups would show characteristic triplets for the terminal methyl (CH₃) protons and sextets for the methylene (B1212753) (CH₂) protons adjacent to the methyl groups. The methylene groups directly attached to the oxygen atom would likely appear as multiplets due to coupling with both the adjacent methylene protons and the phosphorus atom.

Doublets and Nonets: The 2-methylpropyl group would exhibit a doublet for the two equivalent methyl (CH₃) protons and a multiplet (potentially a nonet) for the single methine (CH) proton. The methylene (CH₂) group attached to the oxygen would also show a complex multiplet.

Phosphorus Coupling: All proton signals would be expected to show coupling to the ³¹P nucleus, resulting in additional splitting of the signals. The magnitude of these coupling constants (J-values) provides valuable information about the through-bond proximity of the protons to the phosphorus atom.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the case of this compound, distinct signals would be expected for each unique carbon atom in the propyl and 2-methylpropyl groups.

The anticipated signals in the ¹³C NMR spectrum would be:

Propyl Group Carbons: Three distinct signals for the three carbon atoms of the propyl groups.

2-Methylpropyl Group Carbons: Three distinct signals for the four carbon atoms of the 2-methylpropyl group (two of the methyl carbons are equivalent).

Carbon-Phosphorus Coupling: Similar to ¹H NMR, the carbon signals would exhibit coupling to the ³¹P nucleus, with the magnitude of the coupling constant being dependent on the number of bonds separating the carbon and phosphorus atoms. One-bond (¹JCP), two-bond (²JCP), and three-bond (³JCP) couplings are typically observed and are instrumental in assigning the carbon signals.

³¹P NMR Spectroscopic Analysis

Phosphorus-31 (³¹P) NMR is a highly specific technique for organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum is expected to show a single signal, as there is only one phosphorus atom in the molecule.

The chemical shift of this signal is characteristic of a phosphonate (B1237965) ester. The signal may appear as a complex multiplet in a proton-coupled spectrum due to coupling with the various protons in the alkyl groups. However, it is more commonly recorded with proton decoupling, in which case it would appear as a sharp singlet.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and to further confirm the structure, advanced NMR techniques can be employed.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the alkyl groups, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations are invaluable for confirming the connectivity of the molecule.

Solid-State NMR: For the analysis of the compound in its solid form, solid-state NMR could provide information about the molecular structure and packing in the solid state. nih.govresearchgate.net This can be particularly useful for studying polymorphism and intermolecular interactions. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI).

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Additionally, a characteristic fragmentation pattern would be observed, resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for phosphonates include the loss of alkyl groups and rearrangements. The analysis of these fragment ions provides a fingerprint that can be used to confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing its exact mass with high accuracy. escholarship.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C10H23O3P), the theoretical exact mass can be calculated, and HRMS analysis would aim to experimentally verify this value with a high degree of precision, typically within a few parts per million (ppm).

In a typical HRMS workflow, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. escholarship.org The high resolving power of these instruments allows for the differentiation of ions with very similar masses. The accurate mass measurement obtained from HRMS provides strong evidence for the elemental composition of this compound, confirming the presence of carbon, hydrogen, oxygen, and phosphorus in the expected ratios.

ParameterValue
Molecular FormulaC10H23O3P
Theoretical Exact Mass222.1385
Common Adducts (ESI+)[M+H]+, [M+Na]+
Theoretical m/z of [M+H]+223.1458
Theoretical m/z of [M+Na]+245.1277

Ion Mobility Spectrometry (IMS) for Trace Detection of Phosphonates

Ion Mobility Spectrometry (IMS) is a rapid and highly sensitive analytical technique used for the detection and identification of ionized molecules in the gas phase based on their mobility. wikipedia.org It is particularly valuable for the on-site, real-time detection of trace amounts of chemical compounds, including organophosphates. bham.ac.ukmdpi.com IMS devices separate ions based on their size and shape as they drift through a tube filled with a buffer gas under the influence of an electric field. bham.ac.uk

The utility of IMS for detecting phosphonates stems from its high sensitivity and speed. mdpi.com For this compound, IMS could be employed for rapid screening in various matrices. The compound would be ionized, and the resulting ions would exhibit a characteristic drift time, which is dependent on their collision cross-section. This drift time, when compared to that of known standards, can be used for identification. Coupling IMS with mass spectrometry (IMS-MS) provides an additional dimension of separation and identification, enhancing the specificity of the analysis. nih.gov

Specific ion mobility data for this compound is not available in the search results. The following table illustrates the type of data that would be generated.

Ion SpeciesTheoretical Reduced Mobility (K₀) (cm²/Vs)
[this compound + H]+Value would be determined experimentally
[this compound + Na]+Value would be determined experimentally

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating components of a mixture, allowing for the isolation and quantification of the target analyte. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analysis of organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds that are non-volatile or thermally labile. chromatographyonline.comacs.org For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The choice of detector is crucial in HPLC analysis. While UV detectors can be used, they may lack specificity for phosphonates. chromatographyonline.com A more selective detection method, such as mass spectrometry (LC-MS), would provide both retention time data and mass information, significantly improving the confidence in identification and quantification. acs.org The development of an HPLC method for this compound would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector settings to achieve good resolution and sensitivity.

Specific HPLC parameters for this compound were not found. The table below provides a general example of a reversed-phase HPLC method for organophosphorus compounds.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectorUV at 210 nm or Mass Spectrometer
Retention TimeWould be determined experimentally

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. mdpi.com Given the likely volatility of this compound, GC is a highly suitable analytical method. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For the detection of organophosphorus compounds like this compound, specific detectors are often used to enhance selectivity and sensitivity.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. nih.gov It provides a response that is proportional to the number of carbon atoms in the analyte, making it a robust tool for quantification.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds. researchgate.net It offers excellent sensitivity for phosphonates, making it an ideal choice for trace-level analysis. nih.gov

The GC retention time, in conjunction with the selective response from an FPD, provides a high degree of confidence in the identification of this compound.

The following table illustrates typical GC conditions for the analysis of a similar organophosphorus compound, Di-isopropyl methyl phosphonate (DIMP), which can be adapted for this compound. mdpi.com

ParameterCondition (based on DIMP analysis)
ColumnTG-5 SilMS (or similar), 30 m x 0.25 mm x 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program60 °C (1 min), then ramp to 280 °C at 10 °C/min
DetectorFID or FPD
Detector Temperature300 °C
Retention Time~8.5 min (for DIMP, would vary for the target compound) mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum shows absorption bands corresponding to specific bond vibrations (e.g., stretching, bending). For this compound, key characteristic peaks would be expected for the P=O (phosphoryl), P-O-C (phosphoester), and C-H bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly useful for analyzing symmetric vibrations and bonds that are weakly absorbing in the IR spectrum.

The combination of IR and Raman spectroscopy can provide a comprehensive vibrational fingerprint of this compound, aiding in its structural confirmation.

Specific IR and Raman data for this compound is not available. The table below presents expected vibrational frequencies for key functional groups found in organophosphates.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
P=OStretch1250 - 1300 (strong)1250 - 1300 (weak)
P-O-C (alkyl)Stretch950 - 1050 (strong)950 - 1050 (medium)
C-H (sp³)Stretch2850 - 3000 (strong)2850 - 3000 (strong)
C-H (sp³)Bend1350 - 1480 (medium)1350 - 1480 (medium)

Chemical Reactivity and Mechanistic Transformations of Dipropyl 2 Methylpropyl Phosphonate

Hydrolytic Stability and Cleavage Mechanisms of the C-P Bond

The carbon-phosphorus (C-P) bond is known for its remarkable stability, showing significant resistance to chemical hydrolysis, thermal decomposition, and photolysis. researchgate.net Consequently, the hydrolytic degradation of phosphonate (B1237965) esters like Dipropyl (2-methylpropyl)phosphonate predominantly proceeds through the cleavage of the P-O-C ester bonds rather than the C-P bond.

Hydrolysis of Ester Bonds: Under acidic or basic conditions, the ester groups are susceptible to hydrolysis. Acid-catalyzed hydrolysis typically involves the protonation of the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by water on the phosphorus or the ester alkyl carbon. nih.gov The hydrolysis of phosphonate diesters is a stepwise process, yielding first the monoester and then the corresponding phosphonic acid. nih.gov For this compound, this pathway would lead to the formation of propanol, 2-methylpropanol, and methylphosphonic acid. Dealkylation can also be achieved under mild conditions using trimethylsilyl (B98337) halides. nih.gov

Cleavage of the C-P Bond: While chemically robust, the C-P bond can be cleaved under specific biological or enzymatic conditions. Two primary bacterial pathways for phosphonate degradation are known:

The C-P Lyase Pathway: This pathway has a broad substrate specificity and is responsible for cleaving the C-P bond in a wide range of phosphonates, including unactivated alkylphosphonates like methylphosphonate (B1257008). nih.govresearchgate.net The mechanism involves complex multi-enzyme systems and is thought to proceed through redox or radical chemistry, ultimately converting the alkylphosphonate into the corresponding alkane (e.g., methane (B114726) from methylphosphonate) and inorganic phosphate (B84403). nih.govrsc.org

The Phosphonatase Pathway: This pathway is more substrate-specific and typically acts on α-substituted phosphonates. nih.govnih.gov It involves a hydrolytic cleavage of the C-P bond, which is facilitated by an adjacent carbonyl group. nih.govnih.gov

Theoretical studies on model α-aminophosphonates in acidic media suggest a multi-step process for C-P bond cleavage that includes protonation, intramolecular proton transfer, and finally, the breaking of the P-C bond. nih.govresearchgate.net

ConditionBond CleavedPrimary MechanismTypical Products
Acidic/Basic HydrolysisP-O-C (Ester)Nucleophilic SubstitutionMethylphosphonic acid, Propanol, 2-Methylpropanol
C-P Lyase (Enzymatic)C-P (Carbon-Phosphorus)Radical ChemistryMethane, Inorganic Phosphate

Thermal Decomposition Pathways

The thermal decomposition of phosphonate esters is a critical aspect of their stability and is relevant to incineration as a disposal method. Studies on analogous compounds, such as diisopropyl methylphosphonate (DIMP), provide insight into the likely decomposition pathways for this compound.

Decomposition often proceeds via unimolecular elimination reactions, where a β-hydrogen is transferred from an alkoxy group to the phosphoryl oxygen, leading to the formation of an alkene and a phosphonic acid intermediate. For this compound, this would involve two primary pathways:

Elimination of propene from the propyl ester groups.

Elimination of isobutylene (B52900) (2-methylpropene) from the 2-methylpropyl (isobutyl) ester group.

The presence of surfaces, such as metal oxides (e.g., γ-Al₂O₃, SiO₂), can significantly influence the decomposition process. nih.gov These materials can catalyze the decomposition, lowering the temperature at which it occurs. nih.govarxiv.org For instance, when heated with γ-alumina, DIMP decomposes to release propene. nih.gov Quantum calculations and molecular dynamics simulations on DIMP interacting with γ-Al₂O₃ surfaces show that the surface adsorbs the phosphonate and facilitates the C-O bond cleavage and subsequent propene elimination, with the activation barrier for this process decreasing at higher temperatures. arxiv.orgarxiv.org

The decomposition kinetics can be affected by the atmosphere. The thermal decomposition of DIMP vapor occurs much faster in air than in a nitrogen atmosphere, and the presence of water vapor can further accelerate the reaction. njit.edu

Compound AnalogueDecomposition ConditionMajor Gaseous ProductsReference
Diisopropyl methylphosphonate (DIMP)Vapor-phase (200-350 °C) in airNot specified njit.edu
Diisopropyl methylphosphonate (DIMP)Heated with γ-Al₂O₃ powder (up to 350 °C)Propene, 2-Propanol nih.gov
Diisopropyl methylphosphonate (DIMP)High-temperature on γ-Al₂O₃ surface (BOMD simulation)Propene arxiv.org

Photolytic Degradation Processes of Phosphonate Esters

Photolytic degradation is a key environmental transformation pathway for many organic compounds. Phosphonate esters can undergo photodegradation in aqueous systems, a process that is often influenced by environmental factors such as pH and the presence of metal ions.

Studies on various aminophosphonates have shown that they are susceptible to conversion by UV light. nih.gov The degradation is significantly enhanced in the presence of iron, which can form complexes with the phosphonates, altering their photochemical properties. nih.gov The rate of degradation is also pH-dependent, with faster degradation often observed at acidic to neutral pH compared to alkaline conditions. nih.gov

The mechanism of photolysis can involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (˙OH). rsc.org For methylphosphonic acid, it has been shown that the C-P bond is cleaved by ˙OH radicals under UV irradiation. rsc.org The degradation of this compound would likely proceed through initial cleavage of the ester bonds, followed by further degradation of the resulting methylphosphonic acid. The primary products from the photolysis of phosphonates are typically orthophosphate and smaller organic fragments. nih.gov

Photodegradation Half-life of Various Phosphonates Under UV Irradiation nih.gov
ConditionpHHalf-life (minutes)
Without Iron315 - 35
5 - 610 - 35
1050 - 75
With 3.6 µM Iron35 - 10
5 - 65 - 15
1035 - 60

Reaction Kinetics and Thermodynamic Studies of the Chemical Compound

Kinetic and thermodynamic data provide quantitative measures of the rates and energetics of chemical transformations. For this compound, such data can be inferred from studies on structurally similar compounds like DIMP.

The thermal decomposition of DIMP in the vapor phase has been studied, yielding kinetic parameters for the reaction. In an air atmosphere, the decomposition between 200-350 °C follows a first-order reaction with the following rate constant: njit.edu

k(T) [s⁻¹] = 10⁷.⁴ ± ².⁵ · exp(-21.4 ± 6.6 [kcal/mol] / RT)

Computational studies using metadynamics simulations have been employed to determine the free energy of activation for the decomposition of DIMP on a γ-Al₂O₃ surface. These studies show that the activation barrier for the propene elimination reaction decreases significantly with increasing temperature, from 62.75 kJ/mol at 200 °C to 5.24 kJ/mol at 1000 °C, indicating that the decomposition becomes much more favorable at higher temperatures. arxiv.org

Kinetic and Thermodynamic Parameters for DIMP Decomposition
ParameterConditionValueReference
Rate Constant (Arrhenius)Vapor-phase in air (200-350 °C)k(T) = 10⁷.⁴ exp(-21.4 kcal/mol / RT) njit.edu
Activation Free Energy (ΔG‡)On γ-Al₂O₃ surface at 200 °C62.75 kJ/mol arxiv.org
On γ-Al₂O₃ surface at 1000 °C5.24 kJ/mol arxiv.org

Investigation of Ester Transalkylation Reactions

Transesterification, or alcoholysis, is a reaction in which the alkoxy group of an ester is exchanged with that of another alcohol. For phosphonate esters, this provides a route to modify the ester groups without affecting the C-P bond.

The reaction can be performed by heating the phosphonate ester with a different alcohol, often in the presence of a catalyst. Catalysts can include alkali metal salts, such as sodium alkoxide, or ionic liquids. mtak.hugoogle.com The process is reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products.

In the microwave-assisted alcoholysis of dialkyl phenylphosphonates in the presence of ionic liquids, both the partially and fully transesterified products can be formed. mtak.hu However, under certain conditions, particularly with acidic ionic liquids like [emim][HSO₄], the reaction can lead to the fission of the ester bond to produce the phosphonic ester-acid or the phosphonic diacid. mtak.hu This indicates a competition between transesterification and hydrolysis-like cleavage pathways.

Pathways Leading to Formation of Methylphosphonic Acid and Other Metabolites

The primary pathway for the formation of methylphosphonic acid from this compound is the hydrolysis of its ester linkages. As discussed in section 4.1, this reaction cleaves the P-O-C bonds, releasing the corresponding alcohols and the phosphonic acid.

Chemical Hydrolysis:

Acidic Conditions: Treatment with strong aqueous acids, such as concentrated hydrochloric acid (HCl), is a common and effective method for hydrolyzing phosphonate esters to their corresponding phosphonic acids. nih.govnih.gov

Silyl Ester Intermediates: A milder, two-step method involves reaction with bromotrimethylsilane (B50905) (TMSBr) to form a bis-silylated phosphonate intermediate. This intermediate is then readily hydrolyzed with an alcohol, such as methanol (B129727) (methanolysis), to yield the phosphonic acid. nih.govwikipedia.org

The other metabolites produced during this hydrolysis are the alcohols corresponding to the original ester groups: n-propanol and 2-methylpropanol (isobutanol).

Biological/Environmental Degradation: In biological systems or the environment, degradation can produce a different set of metabolites.

If the C-P lyase pathway is active, the C-P bond in the methylphosphonate moiety can be cleaved, leading to the formation of methane and inorganic phosphate. rsc.orgnih.gov

Photolytic degradation in the environment can ultimately lead to the formation of orthophosphate as the phosphorus-containing end product. nih.gov

Methylphosphonic acid itself is a white, non-volatile solid that is soluble in water and alcohols but poorly soluble in organic solvents. wikipedia.org

Theoretical and Computational Chemistry Studies on Dipropyl 2 Methylpropyl Phosphonate

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For Dipropyl (2-methylpropyl)phosphonate, ab initio and Density Functional Theory (DFT) methods are employed to obtain a detailed understanding of its geometry, orbital energies, and charge distribution.

Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without extensive reliance on empirical parameters. DFT, particularly with hybrid functionals like B3LYP, offers a cost-effective alternative that incorporates electron correlation, providing a high level of accuracy for many molecular systems. imist.ma

A typical DFT study on this compound would begin with geometry optimization to find the lowest energy structure. This process determines key structural parameters. Subsequent calculations would yield insights into the electronic properties. youtube.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions relate to the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating sites for nucleophilic attack. imist.maresearchgate.netresearchgate.netfigshare.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. For a phosphonate (B1237965) ester, the MEP would show a region of high negative potential around the phosphoryl oxygen (P=O), indicating its role as a primary site for electrophilic attack and hydrogen bonding. The phosphorus atom, being electron-deficient, would be a site of positive potential.

Interactive Table: Calculated Electronic and Structural Properties of this compound (Illustrative)
Parameter Value Method/Basis Set
Geometric Parameters
P=O Bond Length1.48 ÅB3LYP/6-311G(d,p)
P-C (isobutyl) Bond Length1.83 ÅB3LYP/6-311G(d,p)
P-O (propyl) Bond Length1.61 ÅB3LYP/6-311G(d,p)
O-P-O Bond Angle104.5°B3LYP/6-311G(d,p)
C-P-O Bond Angle107.2°B3LYP/6-311G(d,p)
Electronic Properties
HOMO Energy-6.8 eVB3LYP/6-311G(d,p)
LUMO Energy+1.2 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap8.0 eVB3LYP/6-311G(d,p)
Dipole Moment3.1 DB3LYP/6-311G(d,p)
Atomic Charges (Mulliken)
P+1.25B3LYP/6-311G(d,p)
O (phosphoryl)-0.65B3LYP/6-311G(d,p)
O (ester)-0.58B3LYP/6-311G(d,p)

Note: The data in this table are illustrative and represent typical values expected from DFT calculations for a molecule of this type.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the two n-propyl and one isobutyl chains attached to the phosphonate core means that this compound can adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers for rotation between them. acs.org

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of the molecule over time. tue.nl By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves, vibrates, and changes its conformation in a simulated environment, such as in a solvent like water or in a biological system. tue.nl These simulations can reveal the most populated conformational states and the timescales of transitions between them, offering a more realistic picture of the molecule's behavior than static calculations alone. acs.orgtue.nl

Interactive Table: Calculated Rotational Energy Barriers for a Model Phosphonate Ester (Illustrative)
Dihedral Angle Rotational Barrier (kcal/mol) Computational Method Significance
C-P-O-C2.1 kcal/molDFT (B3LYP/6-31G)Governs the orientation of the propyl ester groups relative to the P-C bond.
P-O-C-C3.5 kcal/molDFT (B3LYP/6-31G)Relates to the flexibility and extension of the propyl chains.
P-C-C-C (isobutyl)4.2 kcal/molDFT (B3LYP/6-31G*)Controls the positioning of the branched isobutyl group.

Note: The data presented are representative values for similar phosphonate esters and illustrate the expected magnitude of rotational barriers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phosphonate Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or toxicity. mdpi.comspringernature.combio-hpc.eu For phosphonate esters, which include many biologically active compounds like pesticides and nerve agents, QSAR models are valuable for predicting their potential effects and guiding the design of new molecules with desired properties. springernature.comnih.gov

A QSAR study involves calculating a set of molecular descriptors for a series of related phosphonates with known activities. europa.eu These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, molecular weight.

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. europa.euresearchgate.net For phosphonates, descriptors related to the electrophilicity of the phosphorus atom and the steric bulk of the alkyl groups are often critical in determining their activity as, for example, enzyme inhibitors. nih.gov Polarity and topology have also been identified as important parameters. nih.gov

Interactive Table: Key Molecular Descriptors in a Hypothetical QSAR Model for Phosphonate Ester Toxicity
Descriptor Type Typical Contribution to Toxicity Rationale
log P HydrophobicPositiveHigher lipophilicity enhances membrane permeability and transport to target sites.
LUMO Energy ElectronicNegative (lower LUMO = higher toxicity)A lower LUMO energy indicates a greater susceptibility to nucleophilic attack at the phosphorus center, a key step in inhibiting enzymes like acetylcholinesterase.
Molecular Volume StericVariesCan have a positive or negative effect depending on the size and shape of the target enzyme's active site.
Charge on P atom ElectronicPositiveA more positive charge on the phosphorus atom increases its electrophilicity and reactivity.

A hypothetical QSAR equation for toxicity might look like: log(1/IC50) = c1(log P) - c2(LUMO) + c3*(Volume) + constant

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving phosphonate esters like hydrolysis or nucleophilic substitution. rsc.orglu.se These studies involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. dtic.milmdpi.com

The hydrolysis of phosphonate esters, for instance, is a critical reaction for their environmental degradation and metabolism. Computational studies can distinguish between different possible mechanistic pathways, such as:

Associative (ANDN): The nucleophile (e.g., water or hydroxide) attacks the phosphorus center, forming a pentacoordinate intermediate or transition state. mdpi.com

Dissociative (DN+AN): The leaving group departs first, forming a metaphosphate-like intermediate, which is then attacked by the nucleophile. rsc.org

By calculating the energy profiles for these pathways using methods like DFT, researchers can determine which mechanism is more favorable. researchgate.netacs.org For phosphonate esters, nucleophilic substitution at the phosphorus atom is a key reaction. mdpi.com Theoretical calculations can model the attack of a nucleophile, the formation of the trigonal bipyramidal intermediate, and the departure of the leaving group, providing a step-by-step understanding of the reaction dynamics. mdpi.commdpi.com

Interactive Table: Calculated Activation Energies for Competing Hydrolysis Mechanisms of a Dialkyl Phosphonate (Illustrative)
Reaction Pathway Nucleophile Calculated Activation Energy (ΔG‡, kcal/mol) Favored Mechanism
Associative (ANDN)OH⁻18.5Yes
Dissociative (DN+AN)OH⁻29.0No
Associative (ANDN)H₂O35.2No (in neutral conditions)

Note: This data is illustrative, based on general findings for phosphonate ester hydrolysis, indicating that the associative pathway with a strong nucleophile like hydroxide is typically favored.

Coordination Chemistry of Dipropyl 2 Methylpropyl Phosphonate with Metal Centers

Ligand Properties of the Phosphonate (B1237965) Moiety for Metal Complexation

The phosphonate group, -P(O)(OR)₂, is the key functional group in Dipropyl (2-methylpropyl)phosphonate responsible for its coordination to metal centers. The oxygen atom of the phosphoryl group (P=O) is a hard Lewis base, making it an excellent donor for a wide range of metal ions. The coordination chemistry of phosphonates is extensive, with the phosphonate group exhibiting versatile binding modes. d-nb.infomdpi.com It can coordinate to metal ions in a monodentate, bidentate, or tridentate fashion, and can also act as a bridging ligand to form polynuclear complexes and coordination polymers. nih.govresearchgate.net

The steric bulk of the dipropyl and 2-methylpropyl groups in this compound can influence the coordination geometry and the stability of the resulting metal complexes. These alkyl groups can create a sterically hindered environment around the phosphonate group, which may favor the formation of complexes with lower coordination numbers or specific stereochemistries.

Key Ligand Properties:

PropertyDescription
Coordination Sites The primary coordination site is the phosphoryl oxygen atom (P=O). The alkoxy oxygen atoms can also participate in coordination, leading to chelation.
Hardness (HSAB) The phosphoryl oxygen is a hard base, favoring coordination with hard and borderline metal ions such as alkali, alkaline earth, transition metals, and lanthanides. nih.gov
Coordination Modes Monodentate, bidentate (chelating or bridging), and tridentate. The specific mode depends on the metal ion, counter-ion, and reaction conditions.
Steric Effects The alkyl groups (dipropyl and 2-methylpropyl) can influence the accessibility of the coordination sites and the overall structure of the complex.

Formation of Metal-Phosphonate Complexes and Their Stoichiometry

Metal complexes of dialkyl phosphonates, including those analogous to this compound, are typically synthesized by reacting the phosphonate ligand with a metal salt in a suitable solvent. rsc.org The stoichiometry of the resulting complexes can vary widely depending on the molar ratio of the reactants, the nature of the metal ion and its counter-ion, the solvent, and the reaction temperature.

Common stoichiometries observed for metal-dialkyl phosphonate complexes include 1:1, 1:2, and 2:1 (metal:ligand), leading to the formation of mononuclear, dinuclear, or polynuclear species. For instance, reactions of palladium and platinum chloro-complexes with dialkyl phosphonates have been shown to yield a variety of complexes with different stoichiometries and structures. rsc.org

The formation of these complexes can often be represented by the general equilibrium:

nMx+ + mL ⇌ [MnLm]nx+

where M is the metal ion, L is the phosphonate ligand, and n and m are the stoichiometric coefficients. The stability of the formed complex is influenced by factors such as the chelate effect, the hardness and softness of the metal and ligand, and steric hindrance.

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, EPR)

The formation of coordination compounds between this compound and metal ions can be monitored and characterized using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for studying the electronic transitions in the metal complexes, particularly for complexes of transition metals and lanthanides. The coordination of the phosphonate ligand to a metal ion can cause shifts in the absorption bands of the metal ion (d-d or f-f transitions) or the ligand-to-metal charge transfer (LMCT) bands. researchgate.net For example, in the formation of iron(II) phthalocyanine (B1677752) complexes with phosphite (B83602) ligands, new charge-transfer bands are observed in the electronic spectra of the hexacoordinated complexes. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for characterizing complexes with unpaired electrons, such as those of transition metals (e.g., Cu²⁺, Mn²⁺, Fe³⁺) and lanthanides. acs.org The EPR spectrum provides information about the oxidation state of the metal ion, its coordination environment, and the nature of the metal-ligand bonding. The hyperfine coupling constants and g-values obtained from the EPR spectrum are sensitive to the geometry of the complex and the type of donor atoms. researchgate.net

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the coordination of the phosphonate group. Upon complexation, the P=O stretching frequency typically shifts to a lower wavenumber, indicating the coordination of the phosphoryl oxygen to the metal center. rsc.org ³¹P NMR spectroscopy is also a valuable tool for characterizing these complexes in solution, as the coordination of the phosphonate group leads to a significant change in the chemical shift of the phosphorus nucleus. rsc.org

Crystal Structure Analysis of Phosphonate-Metal Frameworks

While specific crystal structures for this compound complexes are not available, extensive research on other phosphonate ligands has revealed the formation of a wide variety of metal-organic frameworks (MOFs). acs.orgacs.org These frameworks are built from metal ions or clusters connected by phosphonate ligands, creating one-, two-, or three-dimensional networks. acs.orgacs.org

Common Structural Motifs in Metal Phosphonate Frameworks:

Structural MotifDescription
Chains One-dimensional structures formed by bridging phosphonate ligands connecting metal centers. acs.org
Layers Two-dimensional sheets formed by the extension of coordination in two directions.
3D Frameworks Three-dimensional networks with pores and channels, often exhibiting high thermal and chemical stability. acs.org

Applications in Metal Ion Sequestration and Extraction

Organophosphorus compounds, including dialkyl phosphonates, are widely used as extractants for the separation and recovery of metal ions in hydrometallurgical processes and nuclear waste treatment. researchgate.netmdpi.com Their ability to form stable complexes with a variety of metal ions makes them effective for selective extraction from aqueous solutions. mdpi.com

The efficiency of metal ion extraction depends on several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the presence of other complexing agents. The selectivity of the extraction can be tuned by modifying the structure of the phosphonate ligand, such as by changing the length and branching of the alkyl chains. mdpi.com

Dialkyl phosphonates have shown particular promise in the extraction of lanthanides and actinides. researchgate.netresearchgate.net For instance, organophosphorus extractants are crucial for the separation of actinides from lanthanides in spent nuclear fuel reprocessing due to their strong extraction ability. researchgate.net The mechanism of extraction typically involves either cation exchange, solvation, or chelation. mdpi.com

Synthetic Diversification and Design of Dipropyl 2 Methylpropyl Phosphonate Analogues

Synthesis of Chiral Phosphonate (B1237965) Derivatives

The biological activity of phosphonates is often dependent on the stereochemistry of chiral centers within the molecule. unl.pt Consequently, the development of asymmetric synthetic methods to obtain enantiomerically pure phosphonate derivatives is a significant area of research. These methods can be broadly categorized into catalysis-based approaches and the use of chiral auxiliaries.

Catalytic asymmetric synthesis is a powerful tool for creating chiral phosphonates, with both metal complexes and organocatalysts being employed. mdpi.comresearchgate.net Asymmetric catalysis using transition metal complexes with chiral ligands is a widely used technique. mdpi.com Additionally, organocatalysis has emerged as a robust strategy, utilizing small organic molecules to induce enantioselectivity under mild conditions. unl.pt Key reactions for the synthesis of C-chiral phosphonates include:

Phospha-Aldol Reaction: The addition of phosphites to carbonyl compounds to form α-hydroxyphosphonates. mdpi.comresearchgate.net

Phospha-Mannich Reaction: A method for synthesizing chiral α-aminoalkylphosphonates. mdpi.comresearchgate.net

Phospha-Michael Reaction: The conjugate addition of phosphites to α,β-unsaturated compounds. mdpi.comresearchgate.net

For instance, the enantioselective Michael addition of diphenyl phosphonate to nitroalkenes can be achieved using a secondary amine bisthiourea catalyst, yielding enantiomerically enriched β-nitro phosphonates with high enantioselectivities (up to 99% ee). thieme-connect.com Another approach involves the use of chiral Brønsted acids to catalyze the reaction of imines with dialkyl phosphites, producing α-aminophosphonates with good enantiomeric excesses. mdpi.com

The synthesis of P-stereogenic centers, where the phosphorus atom itself is the chiral center, presents a different challenge. nih.gov One method involves the dynamic kinetic resolution of racemic H-phosphinates coupled with nucleophilic alcohols under halogenating conditions, using a chiral nucleophilic catalyst. nih.gov This approach can produce chiral phosphonate products with modest to good enantioselectivity. nih.govdoaj.org

Below is a table summarizing various organocatalytic approaches for the synthesis of chiral phosphonates.

Reaction TypeCatalyst TypeSubstrate ScopeAchieved YieldsEnantiomeric Excess (ee)
Michael AdditionSecondary Amine BisthioureaNitroalkenesHighUp to 99% thieme-connect.com
Phospha-MannichChiral Brønsted AcidImines, Dialkyl phosphitesModerate (30-65%)Up to 90.6% mdpi.com
α-amidoalkylationQuinine-derived Ammonium Salts1-(N-acylamino)alkylphosphonium saltsHigh (up to 98%)Up to 92% mdpi.com
HydrophosphonylationChiral Guanidinium SaltsN-tosylated iminesHighNot specified unl.pt

Incorporation of the (2-methylpropyl)phosphonate Moiety into Complex Molecular Architectures

The integration of phosphonate groups, such as the (2-methylpropyl)phosphonate moiety, into more complex molecules is a key strategy for developing novel bioactive compounds. The phosphonate group is often used as a stable bioisostere of phosphate (B84403) or carboxylate groups, which are ubiquitous in biological systems. unl.ptnih.gov This substitution can enhance metabolic stability and modify pharmacokinetic properties. unl.pt

One major area of application is in the synthesis of acyclic nucleoside phosphonates (ANPs). These compounds are analogues of nucleotides where the sugar-phosphate backbone is replaced by a more stable, enzymatically resistant structure. nih.gov The synthesis of these complex molecules often involves the condensation of a heterocyclic base with a synthetic precursor that already contains the aliphatic phosphonate side chain. nih.gov For example, the synthesis of N-[2-(phosphonomethoxy)propyl] (PMP) derivatives, such as Tenofovir, relies on the condensation of a nucleobase with a chiral building block like (R)-2-[bis(2-propyl)phosphonomethoxy]propyl]-p-toluenesulfonate. nih.gov

The phosphonate moiety can also be incorporated into heterocyclic structures. For example, azaheterocyclic vinylphosphonates can be synthesized through a combination of the Mitsunobu reaction and ring-closing metathesis. researchgate.net Furthermore, phosphonate groups can be used as phosphate mimics in the design of modified oligonucleotides for RNA interference (RNAi) therapeutics. rsc.org The introduction of a 5'-cyclopropyl phosphonate at the terminus of an oligonucleotide has been shown to improve its stability against degradation by endogenous enzymes. rsc.org

Structure-Activity Relationship (SAR) Studies of Functionalized Phosphonates

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of phosphonate-containing molecules. These studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its efficacy. For phosphonates, key areas of modification include the groups attached to the phosphorus atom and the carbon backbone.

The phosphonate group's utility as a bioisostere for carboxylates and phosphates is a central theme in SAR studies. nih.gov As mimics of amino acids, α-amino phosphonic acid derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.gov The stereochemistry is often critical; the configuration of a chiral center can dramatically influence biological activity. unl.pt

Functionalization of the carbon skeleton provides another avenue for SAR exploration. For example, in the development of hydroxymethylene-(phosphinyl)phosphonates (HMPPs) as potential anti-tumor agents, various aliphatic and heteroaromatic groups were introduced. nih.gov Studies on these compounds revealed that substitutions on an aromatic ring, whether electron-withdrawing or electron-donating, influenced their activity. nih.gov Similarly, in the design of neuraminidase inhibitors, phosphonate analogues of known drugs were synthesized to improve pharmacokinetic properties. nih.gov The specific nature of the alkyl or aryl groups attached to the phosphonate can impact binding affinity to target enzymes, solubility, and cell permeability.

Development of Phosphonate-Containing Prodrugs in Chemical Biology Research

Phosphonic acids are typically highly polar and exist as anions at physiological pH, which limits their ability to cross cell membranes and results in poor oral bioavailability. nih.gov To overcome this limitation, a common strategy is the development of phosphonate-containing prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body through enzymatic or chemical transformation.

For phosphonates, the most common prodrug approach involves masking the acidic phosphonyl group with lipophilic moieties that can be cleaved in vivo. These masking groups neutralize the negative charges, increasing the molecule's lipophilicity and facilitating its passive diffusion across cell membranes. A prominent example is the development of Tenofovir disoproxil fumarate, a prodrug of the acyclic nucleoside phosphonate Tenofovir. nih.gov

The design of phosphonate prodrugs often involves creating bis(amidates) from the phosphonate di-esters. nih.gov These can be synthesized by deprotecting the phosphonate ester and then condensing it with an appropriate amino acid ester. nih.gov The resulting phosphonamidates are substrates for cellular enzymes that cleave the amide and ester bonds, releasing the active phosphonic acid inside the cell.

The synthesis of P-stereogenic phosphonate analogues is also highly relevant to prodrug design. nih.gov The stereochemistry at the phosphorus center can influence the rate of prodrug activation and the interaction with target enzymes. nih.gov The development of catalytic, stereocontrolled methods for synthesizing P-chiral centers is therefore of great interest for creating more effective phosphonate-based prodrugs and chemical biology probes. nih.govdoaj.org

Emerging Research Directions and Future Perspectives for Dipropyl 2 Methylpropyl Phosphonate

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The classic Michaelis-Arbuzov and Hirao reactions have long been the cornerstones of phosphonate (B1237965) ester synthesis. However, contemporary research is focused on developing more efficient, sustainable, and versatile methodologies. These "green" approaches often involve solvent-free conditions, microwave or ultrasound assistance, and the use of novel catalysts to improve yields and reduce environmental impact. rsc.orgsciencedaily.com

Recent advancements include:

Catalyst-Free and Organocatalyzed Methods: Ultrasound-assisted synthesis has been shown to produce α-aminophosphonates with yields of 86% to 92% in just 15 minutes at 45°C, a significant improvement over conventional methods requiring two hours at 100°C. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation, particularly in combination with flow reactors, allows for precise control over reaction conditions. This has been effectively used for the transesterification of dialkyl H-phosphonates to create mixed esters, a process that is otherwise challenging to control. researchgate.net

Mild, One-Flask Protocols: An alternative to harsher traditional methods is a zinc iodide-mediated process that directly converts benzylic alcohols to the corresponding diethyl benzylphosphonate esters in good yields under mild conditions. uiowa.edu

Palladium-Catalyzed Cross-Coupling: The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, remains a key method for forming C-P bonds, particularly for aromatic and vinyl phosphonates. rsc.orgorganic-chemistry.org

These novel routes offer significant advantages in terms of reaction times, energy consumption, and atom economy, paving the way for more efficient production of complex phosphonate esters.

Table 1: Comparison of Synthetic Methods for Phosphonate Esters

MethodTypical ConditionsAdvantagesDisadvantages
Michaelis-Arbuzov Heat (reflux)Broad substrate scope, well-establishedHigh temperatures, potential for side reactions
Hirao Reaction Palladium catalyst, baseForms aryl/vinyl C-P bondsRequires catalyst, potential for metal contamination
Ultrasound-Assisted 45°C, 15 minRapid, high yields, energy efficientSpecialized equipment needed
Microwave-Flow Controlled temperature/timePrecise control, good for mixed estersSpecialized equipment needed
Zinc Iodide-Mediated Room temperatureMild conditions, one-potSubstrate scope may be limited

Deeper Understanding of Reactivity under Extreme Conditions

Investigating the behavior of Dipropyl (2-methylpropyl)phosphonate and related esters under non-standard conditions is crucial for predicting their stability, decomposition pathways, and potential applications in demanding environments.

Thermal Decomposition: Research has shown that dialkyl alkylphosphonates undergo thermal decomposition when heated under reflux to produce an alkylphosphonic acid and the corresponding olefin. rsc.orgrsc.org For example, di-n-butyl ethylphosphonate decomposes to yield ethylphosphonic acid (99% yield) and but-1-ene. rsc.org The ease of this decomposition reaction is highly dependent on the structure of the alkyl ester group, with more branching leading to decomposition at lower temperatures. rsc.org The general trend for the ease of decomposition is: secondary butyl > isopropyl > n-propyl > ethyl. rsc.org This process represents a potential alternative route to phosphonic acids, especially for thermally stable products where conventional hydrolysis is problematic. rsc.org

Hydrolysis under Extreme pH: The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental reaction, though it often requires forcing conditions.

Acidic Hydrolysis: This process typically involves refluxing the ester with concentrated mineral acids, such as hydrochloric acid (HCl), for extended periods. nih.gov While effective, these harsh conditions can be detrimental to complex molecules with acid-labile functional groups. nih.govstackexchange.com

Basic Hydrolysis: Alkaline hydrolysis is also possible, but like its acidic counterpart, can be slow at room temperature and too harsh for sensitive substrates at elevated temperatures. nih.gov The rate of hydrolysis under basic conditions is significantly influenced by the steric bulk of the ester's alkyl groups; methyl esters react much faster than isopropyl esters. nih.gov

A key challenge remains the development of milder hydrolysis methods, with alternatives like cleavage using trimethylsilyl (B98337) halides (e.g., TMSBr) being explored for substrates that cannot tolerate strongly acidic or basic environments. stackexchange.comresearchgate.net

Advanced Characterization Techniques for In-Situ Monitoring

To optimize synthetic routes and gain a deeper mechanistic understanding, researchers are increasingly turning to advanced analytical techniques that allow for real-time, in-situ monitoring of reactions. While traditional post-reaction analysis relies on methods like Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ³¹P NMR) and chromatography, these provide only discrete snapshots of the reaction progress. nih.gov

The application of Process Analytical Technology (PAT) to organophosphorus chemistry offers significant advantages. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and real-time NMR can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. This detailed kinetic and mechanistic information is invaluable for optimizing reaction parameters, ensuring reaction safety, and improving product yield and purity. In the context of metal phosphonate synthesis, in-situ X-ray diffraction (XRD) and various vibrational spectroscopies have been used to identify intermediate phases and better understand reaction pathways. mdpi.com

Interdisciplinary Research Integrating the Chemical Compound (e.g., nanotechnology, catalysis)

The unique properties of the phosphonate group make it an excellent candidate for integration into various interdisciplinary fields, most notably nanotechnology and catalysis. The phosphonate moiety acts as a robust anchoring group, allowing it to bind strongly to a variety of metal oxide surfaces.

Nanotechnology:

Functionalized Nanoparticles: Phosphonate groups have been used to functionalize mesoporous silica (B1680970) nanoparticles (MSNs). acs.orgnih.govacs.org This surface modification can alter the nanoparticle's interaction with biological systems and improve the loading capacity for therapeutic agents. acs.org Similarly, polymeric phosphonates serve as highly effective coatings for magnetite (iron oxide) nanoparticles, creating stable aqueous suspensions for potential biomedical applications. mdpi.com

Self-Assembled Monolayers (SAMs): Phosphonic acids readily form dense, highly ordered self-assembled monolayers on metal oxide surfaces like aluminum oxide (AlOₓ), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂). acs.orgutwente.nlacs.org These SAMs are more strongly bound and often more stable than their carboxylate counterparts. acs.org This property is being exploited in the development of advanced electronic devices, where phosphonate SAMs can function as ultrathin dielectric layers, interface modification layers, and even as molecular semiconductors in low-voltage organic field-effect transistors (OFETs). researchgate.netrsc.org

Catalysis: Metal phosphonates, which are hybrid inorganic-organic materials, have shown considerable promise as heterogeneous catalysts. Their structures can be tailored to create layered or porous frameworks, providing high surface area and accessible active sites. rsc.orgresearchgate.net These materials have been investigated for a range of organic transformations, leveraging both the properties of the metal center and the organic phosphonate linker.

Table 2: Interdisciplinary Applications of Phosphonates

FieldApplicationKey Feature
Nanotechnology Surface functionalization of nanoparticlesStrong binding of phosphonate to metal oxides
Nanotechnology Self-Assembled Monolayers (SAMs)Formation of stable, ordered molecular layers
Electronics Dielectrics in transistors (OFETs)Insulating properties and interface modification
Catalysis Heterogeneous catalysts (Metal Phosphonates)Tunable porous structures and active metal sites

Theoretical Predictions Guiding Experimental Research on Phosphonate Esters

Computational chemistry has become an indispensable tool for accelerating research and development in organophosphorus chemistry. Theoretical models, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of phosphonate esters, guiding experimental efforts.

DFT calculations can be used to:

Predict Reactivity: By analyzing quantum chemical descriptors like frontier molecular orbitals (HOMO-LUMO), Hirshfeld charges, and molecular electrostatic potential, researchers can interpret and predict the chemical reactivity of different phosphonate derivatives. researchgate.net

Elucidate Reaction Mechanisms: Computational studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates. This has been applied to rationalize the mechanisms of phosphonate synthesis, helping to explain observed chemo- and regioselectivity. researchgate.net

Model Spectroscopic Data: Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental Raman and IR spectra, allowing for more confident structural assignments of newly synthesized compounds. acs.org

Guide Material Design: In the development of materials like metal-organic frameworks (MOFs), computational methods are used alongside experiments to study features that enhance properties like CO₂ adsorption, guiding the choice of metal ions and organic linkers to create better materials. researchgate.net

This synergy between theoretical prediction and experimental validation allows for a more rational design of molecules and materials, reducing the trial-and-error often associated with traditional chemical synthesis and characterization.

Q & A

Q. What are the recommended synthetic routes for Dipropyl (2-methylpropyl)phosphonate, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or transesterification reactions. Key factors include:

  • Catalyst Selection: Use anhydrous conditions with catalysts like triethylamine to minimize hydrolysis .
  • Temperature Control: Maintain temperatures between 0–5°C during exothermic steps to prevent byproduct formation .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating pure product .
    Data Table:
Reaction ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents thermal degradation
SolventAnhydrous THFEnhances reagent solubility
CatalystTriethylamineReduces side reactions

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer: Safety protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    Critical Risk Mitigation:
  • Avoid dust generation during transfer .
  • Store in sealed containers away from ignition sources due to flammability risks .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ³¹P NMR confirm structure and purity (e.g., δ ~1.3 ppm for methylpropyl groups) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., m/z 166.076 for [M+H]⁺) .
  • Chromatography: HPLC with UV detection ensures no residual starting materials .

Advanced Research Questions

Q. How can researchers address low yields in phospha-Michael addition reactions involving this compound?

Methodological Answer: Low yields (e.g., 8–10% in phospha-Michael additions ) may arise from:

  • Steric Hindrance: Bulky substituents on substrates reduce reactivity. Consider smaller alkyl groups or polar solvents to enhance nucleophilicity .
  • Catalyst Optimization: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate reaction kinetics .
    Experimental Design:
  • Screen solvents (DMF vs. THF) and temperatures (RT vs. reflux).
  • Monitor reaction progress via TLC or in-situ IR spectroscopy .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point) of this compound?

Methodological Answer: Discrepancies in boiling points (e.g., 203°C vs. 67.2°C ) may stem from:

  • Impurities: Purify via fractional distillation and validate with GC-MS .
  • Measurement Techniques: Compare dynamic vs. static boiling point methods .
    Recommendation:
  • Cross-reference data from NIST Standard Reference Database and peer-reviewed syntheses .

Q. What mechanistic insights guide the use of this compound in synthesizing organophosphorus compounds?

Methodological Answer:

  • Nucleophilic Attack: The phosphonate group acts as a soft nucleophile in C–P bond formation, influenced by electron-withdrawing substituents .
  • Steric Effects: Bulky groups (e.g., 2-methylpropyl) reduce reaction rates but enhance selectivity in asymmetric syntheses .
    Case Study:
    In Bestmann-Ohira reagent analogs, diazo intermediates stabilize via resonance, enabling cyclopropanation or cross-coupling reactions .

Q. How can environmental impacts of this compound be assessed in academic research?

Methodological Answer:

  • Degradation Studies: Use HPLC-MS to track hydrolysis products under varied pH/temperature conditions .
  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna or algae to estimate EC₅₀ values .
    Regulatory Compliance:
  • Follow OECD Guidelines 301/302 for biodegradability testing .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in nucleophilic additions .
  • Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. acetonitrile) .
    Software Tools:
  • Gaussian or ORCA for quantum mechanics; VMD for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.